![molecular formula C7H2Br2ClNS B1427249 4,6-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1188141-65-2](/img/structure/B1427249.png)
4,6-Dibromo-2-chlorobenzo[d]thiazole
Overview
Description
4,6-Dibromo-2-chlorobenzo[d]thiazole is an organic compound with the molecular formula C7H2Br2ClNS and a molecular weight of 327.42 g/mol . This compound is part of the benzo[d]thiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, influencing processes such as inflammation, pain perception, microbial growth, and tumor growth .
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level, including antioxidant activity, pain relief, anti-inflammatory effects, antimicrobial activity, and antitumor effects .
Preparation Methods
4,6-Dibromo-2-chlorobenzo[d]thiazole can be synthesized through several methods. One common synthetic route involves the bromination of 2-chlorobenzo[d]thiazole using bromine in the presence of a suitable catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 50-70°C. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4,6-Dibromo-2-chlorobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form the corresponding benzo[d]thiazole derivatives.
Coupling Reactions: It can be used in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4,6-Dibromo-2-chlorobenzo[d]thiazole has been studied for its potential antimicrobial and anticancer properties. Research indicates that benzothiazole derivatives exhibit diverse biological activities, including:
- Antitumor Activity : Compounds derived from benzothiazoles have shown promise as inhibitors of various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit PI3K and mTOR pathways, which are crucial in cancer proliferation .
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens, including Mycobacterium tuberculosis. Recent findings suggest that benzothiazole derivatives can be effective against drug-resistant strains of tuberculosis .
Materials Science
In materials science, this compound is utilized in the development of:
- Organic Electronics : It serves as a building block for synthesizing light-emitting and conducting polymers. These materials are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Synthesis
As a versatile building block, this compound is employed in the synthesis of various organic compounds, contributing to the development of:
- Pharmaceuticals : Its unique structure allows it to be incorporated into drug candidates targeting different biological pathways.
- Agrochemicals : The compound's reactivity makes it suitable for developing pesticides and herbicides.
Case Studies
- Anticancer Research : A study evaluated several benzothiazole derivatives for their inhibitory effects on PI3K/mTOR pathways. The most effective compounds exhibited significant anti-proliferative activity against prostate cancer cell lines .
- Anti-Tubercular Activity : Research focused on synthesizing new benzothiazole derivatives showed promising results against Mycobacterium tuberculosis. These compounds were found to have better inhibition potency than standard reference drugs .
Comparison with Similar Compounds
4,6-Dibromo-2-chlorobenzo[d]thiazole can be compared with other similar compounds such as:
4-Bromo-2-chlorobenzo[d]thiazole: This compound has one less bromine atom and exhibits different reactivity and applications.
4,7-Dibromo-2-chlorobenzo[d]thiazole: This compound has the bromine atoms at different positions on the benzothiazole ring, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
4,6-Dibromo-2-chlorobenzo[d]thiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves reactions starting from commercially available precursors like 2,6-dibromo-4-chloroaniline. The process may include condensation and cyclization reactions to form the final product with high yields. For instance, a notable method combines multiple steps into one reaction to simplify the synthesis while maintaining efficiency .
Antitumor Activity
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. A study evaluated various derivatives for their inhibitory effects on PI3Kβ kinase, revealing that compounds with specific substituents showed enhanced anti-proliferative activity against cancer cell lines, particularly prostate cancer cells .
Table 1: Inhibitory Rates Against PI3Kβ Kinase
Compound | Inhibitory Rate (%) |
---|---|
This compound | 52.1 |
Compound 3 | 11.7 |
Compound 4 | 17.6 |
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated antimicrobial properties against various bacterial strains. Studies show that these compounds can inhibit both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
4f | 31.25 | Candida glabrata |
4b | 62.5 | Klebsiella pneumoniae |
4c | <31.25 | Escherichia coli |
Other Biological Activities
In addition to antitumor and antimicrobial effects, benzothiazole derivatives have been investigated for their roles as HIV protease inhibitors and in anti-tubercular activities . For example, certain derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential as new therapeutic agents against tuberculosis .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of halogen atoms in the structure enhances its reactivity and binding affinity to target proteins involved in cell proliferation and survival pathways.
Case Studies
- Antitumor Study : A specific case study highlighted the use of a morpholine-substituted benzothiazole derivative that exhibited potent antitumor activity through selective inhibition of PI3Kβ pathways in prostate cancer cells .
- Antimicrobial Efficacy : Another study reported that synthesized thiazole derivatives showed significant antimicrobial activity against multiple bacterial strains, validating their potential as effective antibacterial agents .
Properties
IUPAC Name |
4,6-dibromo-2-chloro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClNS/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDJWAROGHMGPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)Cl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733735 | |
Record name | 4,6-Dibromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188141-65-2 | |
Record name | 4,6-Dibromo-2-chloro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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